molecular formula C11H7ClN2 B2384944 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 862595-50-4

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B2384944
CAS RN: 862595-50-4
M. Wt: 202.64
InChI Key: WEBZIYOWVQVKPK-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound that has been studied for various applications. It is a heterocyclic compound, which means it contains a ring of atoms that includes at least two different elements .


Synthesis Analysis

The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile and related compounds has been the subject of various studies . These studies often involve the reaction of a pyrrole derivative with a suitable reagent to introduce the chloro and nitrile groups .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is characterized by the presence of a pyrrole ring, a benzene ring, a nitrile group (-CN), and a chlorine atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can participate in various chemical reactions. For example, it can react with other compounds to form new derivatives with potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can be inferred from its molecular structure and the properties of similar compounds . For example, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .

Future Directions

The future research directions for 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile and its derivatives could include further exploration of their biological activity and potential therapeutic applications . This could involve the synthesis of new derivatives, the investigation of their mechanism of action, and preclinical and clinical testing .

properties

IUPAC Name

4-chloro-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBZIYOWVQVKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile

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